Journal Name:Polymer Science, Series A
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Role of silicon on formation and growth of intermetallic phases during rapid Fe–Zn alloying reaction
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-04-26 , DOI:
10.1016/j.mtadv.2023.100368
The study of liquid metal embrittlement in Fe–Zn systems is challenging because of the high temperature and vapor pressure of Zn, which hinders in-situ investigations with sufficiently high spatial resolution. This is typically associated with subsecond processing steps and the coexistence of a solid substrate and a liquid Zn phase, which renders direct observations at the microstructural scale difficult. In this study, we comprehensively investigate the reactions occurring during the rapid heating and cooling stages of Fe–Zn systems using synchrotron X-ray diffraction. The phase transformation is analyzed for specimens with different interfacial structures, with focus on changes in the coating microstructure above and below the peritectic temperature (782 °C) of the Fe–Zn system. Advanced high-strength steel (AHSS) variants with 1.5 wt% Si content show a prominent destabilizing effect at the onset of Fe–Zn intermetallic compound formation and a simultaneous deceleration of the liquid Zn depletion rate compared with other AHSS alloys containing 0 wt% Si. Furthermore, the addition of Si suppresses the formation of the Γ phase, which is due to turbulence in the outburst Zn at temperatures above 773 K. Consequently, the fraction of Γ phase compounds with accumulated Zn deceases as the exposure time of the liquid Zn to the ferritic matrix increases owing to the solute redistribution of Si in the liquid Zn during rapid heating. Meanwhile, the absence of silicon in the substrate causes the formation of a ζ phase with a low melting point, which delays the formation of liquid Zn via an increase in the melting point of the Zn layer in the early stage of heating. Additionally, the amount of residual liquid Zn decreases due to the rapid depletion of Zn during the liquid initiation stage via an equilibrium Fe/Zn binary phase transformation. The results of this study provide a deeper understanding of the Fe–Zn intermetallic phase transformation and the sensitivity to liquid metal embrittlement of third-generation AHSSs based on silicon content.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-04-13 , DOI:
10.1016/j.mtadv.2023.100367
Two-dimensional (2D) atomic threshold switching field-effect transistors (ATS-FETs), which integrate 2D FET with threshold switching (TS) devices, have garnered attention as part of the subthreshold swing (SS) improvement for next-generation low-power devices. For industrial applications of 2D ATS-FET, it is important to secure the threshold voltage (Vth) modulation technique. Here, Vth engineering is performed by altering the counter electrode (CE) of a TS device, and the electrical performance of the ATS-FET is systematically investigated. The work function difference between the active electrode and CE alters the internal electric field (E-field) formed between these two electrodes. This severely affects the metal ion migration of the active electrode and induces the Vth shift of the ATS-FET. Because the proposed Vth adjusting technique does not affect the channel material, the MoS2 ATS-FET with the proposed technique can shift Vth while maintaining a high on–off ratio of >105 A on average and achieves an ultra-low average SS of ∼10.929 mV/dec. Moreover, the SS variation due to the random interface traps between the channel and gate dielectric is sufficiently suppressed. This study is expected to be a cornerstone for ATS-FET research by offering a compact platform to adjust Vth without deteriorating steep-slope characteristics.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-03-16 , DOI:
10.1016/j.mtadv.2023.100360
Molecular doping is an effective approach to tune the charge density and optimize electrical performance of conjugated polymers. However, the introduction of dopants, on the other hand, may disturb the polymer microstructure and disrupt the charge transport path, often leading to a decrease of charge carrier mobility and deterioration of electrical conductivity of the doped films. Here we show that dopant-induced disorder can be overcome by rational engineering of polymer-dopant interactions, resulting in remarkable enhancement of electrical conductivity. Benchmark poly(3-hexylthiophene) (P3HT) and its analogous random polymers of 3-hexylthiophene and thiophene P[(3HT)1-x-stat-(T)x] were synthesized and doped by 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ). Remarkably, random P[(3HT)1-x-stat-(T)x] was doped to a far superior electrical conductivity, that in the case of x ≥ 0.24, the conductivity of P[(3HT)1-x-stat-(T)x] is over 100 times higher than that of the doped P3HT, despite both P3HT and P[(3HT)1-x-stat-(T)x] exhibit comparable charge carrier mobility in their pristine state and in spite of their practically identical redox properties. This result can be traced back to the formation of π-stacked polymer-dopant-polymer co-crystals exhibiting extremely short packing distances of 3.13–3.15 Å. The mechanism behind these performances is based on a new role played by the dopant molecules that we name “bridging-gluing”. The results are coherently verified by the combination of optical absorption spectroscopy, X-ray diffraction, density functional theory calculations, and molecular dynamics simulations.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-02-17 , DOI:
10.1016/j.mtadv.2023.100355
Topics on effectively improving the photochemical CO2/benzene/NO oxidation conversion performances of g-C3N4 based materials via charge transfer and separation enhancement are still considered challenging, despite the growing popularity of applying these materials in a variety of energy conversion related applications. Based on the idea of nanoarchitectonics, a post-nanotechnology concept, WOx/Au-g-C3N4 heterostructures are synthesized using two-step thermal polymerization and solvothermal treatment methods in this paper. Small Au nanoparticles are incorporated in superior thin g-C3N4 via mechano-chemical pre-reaction and two-step thermal polymerization (treated at 500 and 700 °C). Enhanced photocurrent density is observed after incorporation of Au, which is also in good agreement with the photocatalytic activity (H2 generation and CO2 reduction) data. Layered WOx with abundant oxygen vacancies are further incorporated into Au-modified g-C3N4 nanosheets to form heterojunctions possessing excellent photocatalytic CO2 photo-reduction performances with CO and CH4 generation rate of 5.64 and 2.58 μmolg−1h−1, respectively, under full solar spectrum. The heterojunctions constructed via in-situ formation show direct Z-scheme charge transfer pathway with improved charge separation and transport efficiencies. These highly stable and recyclable hierarchical g-C3N4 hybrid nanostructures (WOx/Au-g-C3N4 heterojunctions) show outstanding conversion rate (88.1%) and selectivity (99.3%) for benzene to phenol conversion under full solar spectrum condition, as well as excellent NO removal rate (61%).
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.mtadv.2023.100389
Commercial Li-ion batteries are vital to our daily lives, powering everything from portable devices to high-powered electric vehicles. The current usage of flammable liquid electrolytes in conventional Li-ion batteries creates risks, necessitating the development of solid electrolytes that are secure and reliable. However, the ionic conductivity of solid electrolytes cannot compete with liquid electrolytes. Herein, we report the synthesis of Li1·5Al0·3Si0·2Ti1·7P2·8O12 (LASTP) powder with improved ionic conductivity and evaluate its performance as a solid electrolyte in an all-solid-state battery (ASSB). A facile solution-based method is used for the LASTP synthesis with optimized sintering and calcination temperatures. As a result, the LASTP sintered at 1050 °C has the highest relative density (96.84%) and ionic conductivity (9.455 × 10−4 S/cm) with the lowest activation energy (Ea, 0.226 eV). A coin cell is assembled with Li/LASTP/Li(Ni0·65Co0·15Mn0.20)O2 all-solid-state configuration to evaluate the electrochemical performance. In addition, an electrospun polymer conductor film (PVDF-HFP) is added between the electrodes and the solid electrolyte to reduce the interfacial resistance. The ASSB has shown a stable and high performance with remarkable discharge capacity (205.3 mAh/g) at 0.1C and could be operated even after 100 cycles with 85.3% of retention at 0.2C. Therefore, the present work suggests that the LASTP solid electrolyte is a promising material for next-generation safe ASSBs.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.mtadv.2023.100386
The observation of magnetic diode behavior with ultra-low forward voltage renders new venue for energetically efficient spintronic device research in the unconventional system of two-dimensional permalloy honeycomb lattice. However, detailed understanding of temperature and magnetic field tuning of diode behaviors are imperative to any practical application. In this report, our study unveils many important properties of magnetic diode that not only pave the way for practical applications, but also underlines the role of emergent phenomena of magnetic charge correlation on honeycomb vertices. We find that magnetic diode behavior persists across a broad temperature range. In a surprising observation, magnetic field application tends to induce a peculiar reentrant characteristic where diode behavior is suppressed in remnant field but reappears after warming to room temperature. Analysis of $I-V$ data suggests a modest energy gap, $∖sim$ 0.03 - 0.1 eV, which is comparable to magnetic Coulomb’s interaction energy between emergent magnetic charges on honeycomb vertices in the reverse biased state. It affirms the role of magnetic charge correlation in unidirectional conduction in 2D honeycomb lattice. The experimental results are expected to spur the utilization of magnetic diode in next generation spintronic device applications.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-01-31 , DOI:
10.1016/j.mtadv.2023.100351
Alloying can tailor the optoelectronic properties of two-dimensional transition metal dichalcogenides (2D-TMDC) by bandgap tuning and shallowing of the deep-level defects, leading to enhancement in their photodetection performance. Hence, seeking for a scalable composition-controlled alloy preparation technology is essential. Here, direct laser-synthesis of micro-patterned Mo1-xWxS2 alloys is demonstrated. By irradiating composite single source precursor films of molybdenum and tungsten sulfides with a laser beam at visible wavelengths, photo-thermal decomposition takes place, thus forming high-quality Mo1-xWxS2 alloys in ambient conditions without any need for high-vacuum based environment. The Mo1-xWxS2 alloys composition is simply regulated by adjusting the volume ratio of the partial single source precursor solutions, in the final mixture solution.The stoichiometry, the structural, morphological and optical characteristics of laser-written alloys with different compositions have been investigated. Analysis of high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) revealed the formation of the long-range (∼30 nm), few-layered crystals with randomly distributed molybdenum and tungsten metal atoms with no evidence of clustering. A photosensing device has been fabricated from laser-written Mo0·5W0·5S2 alloys to demonstrate the functionality of the material.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.mtadv.2023.100398
Bioadhesives comprising of catechol crosslinkers have displayed broad utility against both soft and hard substrates. However, catechol's two-part adhesion chemistry requires oxidative chemicals that are detrimental to organic substrates. Herein, a water-activated adhesive with inherent antibacterial properties is prepared by grafting catechol groups onto branched polyethylenimine (PEI-DBA20). The resultant PEI-DBA20 is stable in organic solvents but undergoes curing in the presence of water. The in-built oxidation method relies on the close proximity of catechol/Schiff base functional groups that form tautomers in the presence of aqueous solvents. The curing mechanism is demonstrated by dip coating hydrated substrates, where the grafted dendrimers subsequently crosslink and form thin films. Coated PET films and polyester textiles exhibit an antimicrobial surface with 4–6 log reduction against model Gram-negative bacteria.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-03-20 , DOI:
10.1016/j.mtadv.2023.100361
Hematite as a catalyst for photoelectrochemical water splitting offers huge potential, due to its high chemical stability, great abundance, and low cost. However, the low water oxidation kinetics and poor charge transportation have hindered progress towards the manufacture of practical water splitting devices. To tackle these problems, a visible light responsive metal-organic framework (MOF) polyhedral zeolitic imidazolate (ZIF-67), and optimised plasmonic Ag nanorods were incorporated into hematite nanostructures to form a three-component heterojunction photoelectrode. The designed photoanode showed dramatically improved light harvesting in the visible range and enhanced charge transport. A mechanistic investigation allowed the deconvolution of the enhanced performance pathways. First, the Hematite@ZIF-67 core-shell p-n junction enables facile charge carrier transfer between ZIF-67 and hematite. In addition, ZIF-67 also provides active sites for water oxidation and boosts surface oxygen evolution reaction (OER) kinetics. Guided by finite-difference time-domain (FDTD) modelling, Ag nanorods with optimised aspect ratio were incorporated between ZIF-67 and hematite. The Ag nanorods facilitate broadband light absorption and surface charge injection, induced by near-field excitation enhancement and plasmonic resonance energy transfer (PRET) pathways. The design and addition of ZIF-67 and Ag nanorods result in superior performance for a hematite-based photoanode for photoelectrochemical (PEC) water oxidation.
Polymer Science, Series A ( IF 0 ) Pub Date: 2023-02-09 , DOI:
10.1016/j.mtadv.2023.100348
The native amorphous silicon oxide (SiO2) layer formed on the Si substrate leads to the (100) preferred orientation for β-phase gallium oxide (β-Ga2O3), which encounters various defects in β-Ga2O3, such as twin boundaries and stacking faults etc. The (111) preferred orientation of titanium nitride (TiN) hetero-buffer layer can be used in the interface between β-Ga2O3 and Si substrates to reduce the lattice mismatch between them and increase the (˗201) preferred orientation for β-Ga2O3. The lattice mismatch between TiN (111) and β-Ga2O3 (˗201) is 0.76%, which is less than the β-Ga2O3 (˗201)/Si (111) about ˗6.3%. The β-Ga2O3 and TiN films were grown using radio-frequency magnetron sputtering on Si substrates, which possess polycrystalline nature as revealed using X-ray diffraction patterns and high-resolution transmission electron micrographs. The optimal parameters are found as, process atmosphere: Ar = 10 sccm, RTA: 800 °C for β-Ga2O3/TiN (300 nm)/Si. This work highlights the effect of the TiN hetero-buffer layer, the process atmosphere, and annealing temperatures on the microstructural and surface morphology of β-Ga2O3 films. The lateral Schottky barrier diode (SBD) were fabricated using the optimized β-Ga2O3/TiN (300 nm)/Si film. The Baliga's Figure of Merit (BFOM) of the lateral SBD is 7.60 × 10−2 kW/cm2, which exhibits 4 order of BFOM higher than that of β-Ga2O3/Si SBD due to interface engineering. The β-Ga2O3/TiN (300 nm)/Si hetero-structure demonstrates a promising material to be employed in the next generation β-Ga2O3 based power devices.
Supplementary Information
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